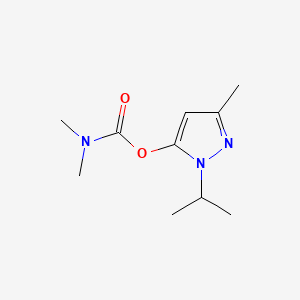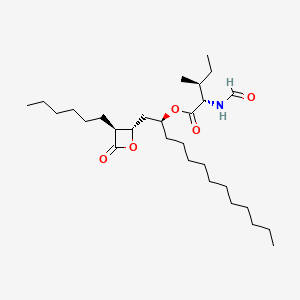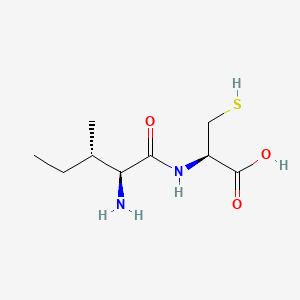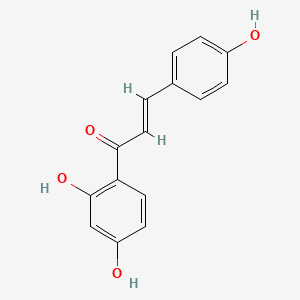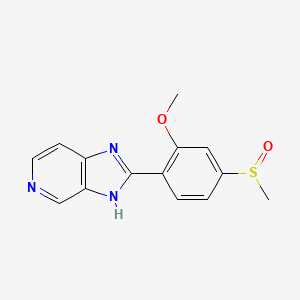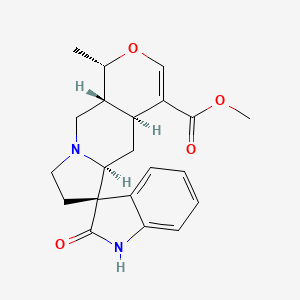
Febrifugine dihydrochloride
Vue d'ensemble
Description
Ce composé a été traditionnellement utilisé en médecine chinoise pour ses puissantes propriétés antimalariennes . La fébrifugine se trouve également dans la plante de jardin Hydrangea . Elle a été largement étudiée pour ses applications thérapeutiques potentielles, notamment ses propriétés antimalariennes, anticancéreuses, antifibrotiques et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la fébrifugine implique plusieurs étapes. Une voie de synthèse courante commence par la condensation d'une cétone protégée avec du 2-benzyloxy-1-triméthylsilyloxyphénoxyéthane en utilisant du triflate d'étain(II) et une amine chirale dans le propionitrile . Le produit de réaction aldolique est ensuite déshydroxylé et réduit pour fournir l'hydroxyester protégé. Les étapes suivantes comprennent des réactions de réduction, d'oxydation et de condensation pour obtenir le produit final .
Méthodes de production industrielle : La production industrielle de la fébrifugine implique généralement des voies de synthèse similaires mais optimisées pour une production à grande échelle. Ceci inclut l'utilisation de conditions réactionnelles et de méthodes de purification évolutives pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La fébrifugine subit diverses réactions chimiques, notamment :
Oxydation : La fébrifugine peut être oxydée pour former des dérivés de quinazolinone.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle pipéridine.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le noyau quinazolinone
Réactifs et conditions courants :
Oxydation : Des agents oxydants comme le chlorure d'oxalyle et le diméthylsulfoxyde (DMSO) sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de diisobutylaluminium (DIBAL) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme le chlorure de triméthylsilyle (TMSCl) et le nitrate de cérium et d'ammonium (CAN) sont utilisés pour les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de quinazolinone et des structures modifiées du cycle pipéridine .
Applications De Recherche Scientifique
La fébrifugine (chlorhydrate) a un large éventail d'applications en recherche scientifique :
Médecine : Enquête sur ses propriétés antimalariennes, anticancéreuses, antifibrotiques et anti-inflammatoires.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
5. Mécanisme d'action
La fébrifugine exerce ses effets principalement en inhibant la prolyl-tRNA synthétase (ProRS), une enzyme impliquée dans la synthèse des protéines . Cette inhibition conduit à l'accumulation de prolyl-tRNA non chargés, déclenchant la réponse de famine en acides aminés et les réponses intégrées au stress. Ces voies contribuent à ses effets antimalariens, antifibrotiques et anti-inflammatoires .
Composés similaires :
Isofébrifugine : Un autre alcaloïde isolé de Dichroa febrifuga ayant des propriétés antimalariennes similaires.
Halofuginone : Un dérivé synthétique de la fébrifugine ayant des propriétés thérapeutiques améliorées et une toxicité réduite.
Comparaison : La fébrifugine est unique en raison de sa puissante activité antimalarienne et de son nouveau mécanisme d'action. ses forts effets émétiques limitent son utilisation clinique . L'halofuginone, en revanche, a été développée pour surmonter ces limitations et est utilisée en médecine vétérinaire comme coccidiostatique et dans la recherche pour ses propriétés antifibrotiques et anticancéreuses .
Mécanisme D'action
Febrifugine exerts its effects primarily by inhibiting prolyl-tRNA synthetase (ProRS), an enzyme involved in protein synthesis . This inhibition leads to the accumulation of uncharged prolyl-tRNAs, triggering the amino acid starvation response and integrated stress responses. These pathways contribute to its antimalarial, antifibrotic, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Isofebrifugine: Another alkaloid isolated from Dichroa febrifuga with similar antimalarial properties.
Halofuginone: A synthetic derivative of febrifugine with enhanced therapeutic properties and reduced toxicity.
Comparison: Febrifugine is unique due to its potent antimalarial activity and novel mechanism of action. its strong emetic effects limit its clinical use . Halofuginone, on the other hand, has been developed to overcome these limitations and is used in veterinary medicine as a coccidiostat and in research for its antifibrotic and anticancer properties .
Propriétés
IUPAC Name |
3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.2ClH/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22;;/h1-2,4-5,10,14-15,17,21H,3,6-9H2;2*1H/t14-,15+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUHYEILHQUTIR-AMTWEWDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32434-42-7 | |
| Record name | Febrifugine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032434427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32434-42-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBRIFUGINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K922TFG9SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






